(Rac)-AF710B is a newly identified compound that functions as a potent and selective allosteric agonist for the M1 muscarinic and sigma-1 receptors. This compound is a racemic mixture of two enantiomers of AF710B, which has shown significant promise in therapeutic applications, particularly in the treatment of Alzheimer's disease. The M1 muscarinic receptor is associated with cognitive functions, while the sigma-1 receptor is implicated in neuroprotection and modulation of neurotransmitter systems. The unique pharmacological profile of (Rac)-AF710B makes it a candidate for enhancing cognitive function and providing neuroprotective effects in neurodegenerative disorders .
The chemical reactivity of (Rac)-AF710B primarily involves its interaction with the M1 muscarinic and sigma-1 receptors. As an allosteric modulator, it enhances the receptor's response to endogenous agonists without directly activating the receptor itself. This modulation can lead to various downstream signaling pathways that are crucial for cognitive processes. The specific
(Rac)-AF710B exhibits notable biological activity as an agonist at both the M1 muscarinic and sigma-1 receptors. Preclinical studies have demonstrated its potential therapeutic efficacy in models of Alzheimer's disease, where it has been shown to improve cognitive function and exhibit neuroprotective properties. The compound's ability to selectively target these receptors allows for a more tailored approach to enhancing cholinergic signaling and protecting neurons from degeneration . Additionally, (Rac)-AF710B may influence neuroinflammatory processes, further contributing to its therapeutic potential.
The synthesis of (Rac)-AF710B involves several steps typical of organic synthesis pathways for complex molecules. While specific synthetic routes were not detailed in the search results, compounds like (Rac)-AF710B are generally synthesized through methods including:
These methods may involve advanced techniques such as microwave-assisted synthesis or solvent-free reactions to improve efficiency and yield .
(Rac)-AF710B has significant potential applications in the field of neuropharmacology, particularly for conditions such as:
Research continues into optimizing its efficacy and understanding its full range of applications within therapeutic contexts .
Interaction studies involving (Rac)-AF710B focus on its binding affinity and selectivity towards M1 muscarinic and sigma-1 receptors. These studies typically employ radiolabeled ligands or fluorescence-based assays to determine how effectively (Rac)-AF710B interacts with these targets compared to other compounds. Results indicate that (Rac)-AF710B shows a high degree of selectivity for these receptors, which is crucial for minimizing side effects associated with broader-spectrum drugs .
Several compounds share structural or functional similarities with (Rac)-AF710B, particularly in their roles as receptor agonists or modulators. Below is a comparison highlighting their uniqueness:
Compound Name | Receptor Target | Unique Features |
---|---|---|
AF710B | M1 Muscarinic | Non-racemic form; higher potency than racemate |
Xanomeline | M1/M4 Muscarinic | Dual-target; used for Alzheimer's treatment |
Donepezil | Acetylcholinesterase inhibitor | Primarily increases acetylcholine levels rather than modulating receptors |
Pimavanserin | Sigma-2 Receptor | Selectively targets sigma receptors; used for Parkinson's disease psychosis |
(Rac)-AF710B stands out due to its dual action on both M1 muscarinic and sigma-1 receptors, which could offer synergistic effects not observed with other compounds that target only one type of receptor or act through different mechanisms .
(Rac)-AF710B emerged from a series of cholinergic agonists developed by the Israel Institute for Biological Research (IIBR). Early compounds like AF102B, AF267B, and AF292 focused on orthosteric activation of the M1 muscarinic receptor, demonstrating cognitive enhancement but limited disease-modifying effects. The shift to allosteric modulation in AF710B allowed for enhanced receptor sensitivity at lower concentrations, addressing the limitations of earlier orthosteric agonists.
The racemic form, (Rac)-AF710B, was isolated during chiral resolution of AF710, a spirocyclic compound patented in 2011. Preclinical studies revealed its dual agonism of M1 muscarinic and σ1 receptors, positioning it as a candidate for AD therapy. In 2020, Anavex Life Sciences initiated Phase 1 trials for (Rac)-AF710B (ANAVEX®3-71), expanding its application to frontotemporal dementia (FTD).
The racemic designation reflects its composition of AF710A and AF710B enantiomers. AF710B, the pharmacologically active S-enantiomer, exhibits higher potency and selectivity compared to the racemic mixture.
The "AF series" spans three generations of cholinergic agonists, with (Rac)-AF710B representing a breakthrough in dual-target modulation:
(Rac)-AF710B’s allosteric action enhances carbachol binding to M1 receptors while activating σ1R, distinguishing it from earlier orthosteric agents.
(Rac)-AF710B is advancing through preclinical and early clinical stages, with a focus on AD and FTD. Key findings include:
(Rac)-AF710B is a novel chemical compound with the molecular formula C20H27N3OS [2] . The compound features a complex structure characterized by a thia-diazaspiro system with an indole moiety connected via a propanoyl linkage [2]. The full IUPAC name of the compound is 1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one [2] .
The molecular structure of (Rac)-AF710B contains several key functional groups that contribute to its chemical properties and reactivity [2]. The central spirocyclic core consists of a thiazolidine ring fused with a piperidine ring system, creating the distinctive spiro junction that characterizes this molecule . The nitrogen atoms in the diazaspiro system are methylated, and the indole group is connected to the spirocyclic core through a propanoyl chain [2].
The structural arrangement of (Rac)-AF710B can be represented by the following chemical identifiers:
Structural Identifier | Value |
---|---|
Molecular Formula | C20H27N3OS |
Standard InChI | InChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3 |
Standard InChI Key | XWMHYQATSBWUNT-UHFFFAOYSA-N |
SMILES | CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43 |
Table 1: Chemical identifiers for (Rac)-AF710B [2]
(Rac)-AF710B, as indicated by the prefix "Rac" (racemic), is a 50:50 mixture of two enantiomers: AF710A and AF710B [19] [20]. The compound contains a stereogenic center at the carbon atom of the thiazolidine ring, which gives rise to the two enantiomeric forms [15]. The racemic nature of the compound means that it contains equal amounts of both the (+) and (-) optical isomers [22].
The pure AF710B enantiomer has been reported to have a specific rotation [α] of -56° (c=0.303, Methanol), indicating its optical activity [15]. This enantiomer has been identified as the biologically active form, while the AF710A enantiomer is considered biologically inactive [19] [20]. The enantiomeric excess of the pure AF710B enantiomer has been reported to be >99.5% [15].
The stereochemical properties of (Rac)-AF710B are significant because the two enantiomers can exhibit different biological activities [19]. Research has shown that the effects of AF710B on certain biological systems are enantioselective, with the (S)-enantiomer being active while the (R)-enantiomer is inactive up to certain concentrations [19]. This enantioselectivity is a crucial aspect of the compound's structure-activity relationship [15] [19].
The molecular weight of (Rac)-AF710B is 357.5 g/mol, as calculated from its molecular formula C20H27N3OS [2] [4]. This value is consistent across multiple analytical sources and represents the average molecular mass of the racemic mixture [2] [4].
While specific density data for (Rac)-AF710B is not widely reported in the literature, the compound is characterized as a solid powder at standard conditions . The density of similar organic compounds with comparable molecular structures typically ranges between 1.0-1.3 g/cm³, though precise measurements for (Rac)-AF710B would require experimental determination [4].
The melting point of (Rac)-AF710B has not been explicitly reported in the available literature. However, based on the structural characteristics and the physical properties of similar compounds, it is likely to have a melting point in the range typical for organic compounds with similar molecular weight and functional groups [10] [13].
Regarding stability, (Rac)-AF710B has been reported to have a shelf life of greater than 2 years when stored properly . The recommended storage conditions for maintaining stability include keeping the compound in a dry, dark environment at temperatures between 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years) . These storage requirements suggest that the compound may be sensitive to light, moisture, and elevated temperatures, which could potentially lead to degradation over time [18].
(Rac)-AF710B exhibits a specific solubility profile that is important for its handling and potential applications. The compound is reported to be soluble in dimethyl sulfoxide (DMSO), which is a common organic solvent used for dissolving compounds with both polar and non-polar characteristics [24].
The solubility of (Rac)-AF710B in DMSO is significant because DMSO is often used as a vehicle for biological testing of compounds [24] [25]. DMSO has the ability to dissolve a wide range of organic compounds and can penetrate biological membranes, making it useful for delivering compounds in experimental settings [24].
While specific solubility data in water is not explicitly reported for (Rac)-AF710B, many compounds with similar structural features often have limited water solubility due to their complex organic nature and the presence of hydrophobic groups such as the indole moiety [24] [25]. The solubility of such compounds can be influenced by pH, temperature, and the presence of other solutes [24].
For practical applications, the solubility of (Rac)-AF710B in various solvents would need to be experimentally determined, particularly if the compound is to be used in different formulations or delivery systems [25].
The spectroscopic profile of (Rac)-AF710B provides valuable information about its structural features and can be used for identification and purity assessment [27]. Various spectroscopic techniques can be employed to characterize this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of organic compounds like (Rac)-AF710B [14]. While specific NMR data for (Rac)-AF710B is limited in the available literature, the compound would be expected to show characteristic signals for the indole protons, the methyl groups attached to the nitrogen atoms, and the protons in the propanoyl chain [14] [27].
Infrared (IR) spectroscopy can provide information about the functional groups present in (Rac)-AF710B [27] [28]. The compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the amide linkage, the C-N bonds, and the aromatic rings of the indole moiety [27]. These spectral features would typically appear in specific regions of the IR spectrum, with the carbonyl stretch usually observed around 1600-1700 cm⁻¹ [27] [28].
Mass spectrometry (MS) is another valuable technique for the characterization of (Rac)-AF710B [27] [28]. The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 357.5 g/mol, along with fragmentation patterns characteristic of the compound's structural features [4] [28]. High-resolution mass spectrometry can provide the exact mass of the compound, which can be used to confirm its molecular formula [28].
These spectroscopic techniques, when used in combination, provide a comprehensive characterization of (Rac)-AF710B and can be used to verify its identity and purity [27] [28].
The chemical reactivity of (Rac)-AF710B is primarily determined by its functional groups and molecular structure [15]. The compound contains several reactive sites that can participate in various chemical transformations.
The amide group in (Rac)-AF710B can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acid and amine products [15]. This reaction is typically slow at neutral pH but can be accelerated in the presence of strong acids or bases [15].
The indole moiety in (Rac)-AF710B is a heterocyclic aromatic system that can participate in electrophilic aromatic substitution reactions [15]. The C-3 position of the indole ring, which is not substituted in (Rac)-AF710B, is particularly reactive towards electrophiles [15].
The tertiary amine groups in the spirocyclic core of (Rac)-AF710B can act as nucleophiles and participate in alkylation reactions [15]. They can also form quaternary ammonium salts when treated with alkyl halides [15].
The thioether linkage in the thiazolidine ring can undergo oxidation to form sulfoxides or sulfones when treated with oxidizing agents [15]. This reaction can potentially alter the stereochemistry at the sulfur atom, leading to the formation of diastereomers [15].
These reactive sites contribute to the overall chemical behavior of (Rac)-AF710B and can be exploited for chemical modifications or for understanding its interactions with biological systems [15].
The structure-activity relationships (SAR) of (Rac)-AF710B are of particular interest due to the compound's unique molecular architecture and its potential interactions with biological targets [15] [17]. The compound's activity is strongly influenced by its stereochemistry, with the AF710B enantiomer being the active form while the AF710A enantiomer is inactive [19] [20].
The spirocyclic core of (Rac)-AF710B plays a crucial role in its activity [15]. The specific spatial arrangement of the thiazolidine and piperidine rings creates a three-dimensional structure that is important for molecular recognition by target receptors [15]. The methyl groups attached to the nitrogen atoms in the spirocyclic system also contribute to the compound's activity profile [15].
The indole moiety connected via the propanoyl chain is another important structural feature for the activity of (Rac)-AF710B [15]. The indole ring is a common pharmacophore found in many bioactive compounds and can participate in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions [15].
Research has shown that (Rac)-AF710B exhibits a unique pharmacological profile characterized by high potency and selectivity for specific receptor targets [15] [17]. The compound's ability to interact with these targets is directly related to its structural features, particularly the spatial arrangement of its functional groups [15].